![molecular formula C20H21N3O3S B2572855 2,6-Dimethoxy-N-[5-(2,4,6-Trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamid CAS No. 391866-19-6](/img/structure/B2572855.png)
2,6-Dimethoxy-N-[5-(2,4,6-Trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds similar to 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antitumor properties. For instance, studies have shown that related thiadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial activities. The compound's structure allows it to disrupt bacterial cell membranes or inhibit vital metabolic pathways in microorganisms. This makes it a candidate for developing new antimicrobial agents .
Organic Electronics
The electronic properties of 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be harnessed in organic electronic devices. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it may improve charge transport and device efficiency .
Polymer Chemistry
In polymer science, the compound can serve as a functional monomer or additive that enhances the properties of polymers. Its incorporation could lead to materials with improved thermal stability and mechanical strength .
Case Study 1: Anticancer Research
A study evaluated the anticancer efficacy of thiadiazole derivatives similar to 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide against human tumor cell lines. The results indicated a mean growth inhibition rate significantly higher than control groups, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial potential of thiadiazole compounds. The study reported effective inhibition against Gram-positive and Gram-negative bacteria, supporting the use of such compounds in developing new antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.
Attachment of the Trimethylphenyl Group: The 2,4,6-trimethylphenyl group can be introduced through a nucleophilic substitution reaction using 2,4,6-trimethylphenyl isocyanate.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 2,6-dimethoxybenzoic acid under appropriate coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory, microbial, or cancer-related pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation, or induce apoptosis in cancer cells through mitochondrial pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylphenyl isocyanate: Used as an intermediate in the synthesis of various organic compounds.
2,6-Dimethoxybenzoic acid: A precursor in the synthesis of benzamide derivatives.
Thiadiazole Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2,6-Dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications in research and industry.
Biologische Aktivität
2,6-Dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies focusing on its mechanisms of action and therapeutic applications.
Synthesis
The synthesis of 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with appropriate thiadiazole derivatives. The process may include various steps such as acylation and cyclization to achieve the desired structure.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit promising anticancer activity. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown selective cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives inhibited Abl protein kinase with an IC50 value of 7.4 µM in Bcr-Abl-positive K562 cells . This suggests that modifications in the thiadiazole structure can enhance anticancer efficacy.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties comparable to established antibiotics. Studies have reported that thiadiazole derivatives possess significant antibacterial and antifungal activities. For example, some derivatives showed activity against Staphylococcus aureus and Candida albicans, indicating their potential as new antimicrobial agents .
The mechanisms underlying the biological activities of 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involve interactions with specific cellular targets. Research has shown that these compounds can influence enzyme activities related to cancer progression and microbial resistance. For example:
- Inhibition of Tyrosinase : Some studies suggest that while this compound does not inhibit tyrosinase directly, it may affect downstream pathways involved in melanin production .
- Adenosine Receptor Modulation : Thiadiazole derivatives have been identified as adenosine receptor antagonists, which could play a role in their anticancer properties .
Case Studies
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-11-9-12(2)16(13(3)10-11)19-22-23-20(27-19)21-18(24)17-14(25-4)7-6-8-15(17)26-5/h6-10H,1-5H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVUHWICWWZNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.